4-(Tert-butylamino)benzonitrile
Description
4-(Tert-butylamino)benzonitrile (CAS 36171-09-2) is an aminobenzonitrile derivative featuring a para-substituted tert-butylamino group (-NH-C(CH₃)₃) attached to a benzonitrile core. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 186.25 g/mol . The tert-butyl group imparts significant steric bulk and lipophilicity, influencing its electronic properties, solubility, and intermolecular interactions. This compound is structurally related to other aminobenzonitriles, which are studied for applications in photochemistry, pharmaceuticals, and materials science due to their intramolecular charge transfer (ICT) capabilities and fluorescence behavior .
Properties
CAS No. |
36171-09-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(tert-butylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,13H,1-3H3 |
InChI Key |
FNQAKODNTREJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
4-(Tert-butylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
In industrial settings, the production of this compound may involve large-scale dehydrogenation processes, ensuring high yield and purity. The exact conditions and methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
4-(Tert-butylamino)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction can lead to the formation of corresponding nitrile oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Tert-butylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)benzonitrile involves its interaction with specific molecular targets. The compound can undergo intramolecular charge transfer, leading to changes in its electronic structure . This process is influenced by the presence of the tert-butylamino group, which affects the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The nature of the amino substituent significantly impacts the electronic and steric profiles of benzonitrile derivatives:
- 4-(Dimethylamino)benzonitrile (DMABN; C₉H₉N₂): Substituent: Dimethylamino (-N(CH₃)₂). Properties: Smaller steric bulk compared to tert-butyl, enabling planarization of the amino group with the aromatic ring. DMABN exhibits dual fluorescence from a locally excited (LE) state and an ICT state in polar solvents . Dipole Moment: μ(ICT) ≈ 17 D, μ(LE) ≈ 10 D .
- 4-(Diisopropylamino)benzonitrile (DIABN; C₁₂H₁₅N₂): Substituent: Diisopropylamino (-N(C₃H₇)₂). Properties: Increased steric hindrance relative to DMABN but less than tert-butyl. DIABN shows dual fluorescence in the gas phase, similar to 4-(tert-butylamino)benzonitrile, but with reduced ICT efficiency in solution due to restricted conformational flexibility .
- 4-(Ethylamino)benzonitrile (C₉H₁₀N₂): Substituent: Ethylamino (-NH-C₂H₅). Properties: Lower steric hindrance and lipophilicity compared to tert-butyl. Limited data on its photophysical behavior, but its smaller size may enhance solubility in aqueous media .
- 4-(Hexylamino)benzonitrile (C₁₃H₁₈N₂): Substituent: Hexylamino (-NH-C₆H₁₃). Properties: Long alkyl chain increases lipophilicity but reduces solubility in polar solvents. Toxicity and environmental persistence data are unavailable .
Key Insight: The tert-butyl group in this compound introduces steric hindrance that stabilizes the ICT state without requiring a perpendicular twist of the amino group, unlike DMABN .
Spectroscopic Behavior and Intramolecular Charge Transfer (ICT)
Comparative studies on fluorescence and ICT reveal distinct behaviors:
| Compound | ICT Activity | Fluorescence Characteristics | Dipole Moment (μ) | References |
|---|---|---|---|---|
| This compound | Yes | Dual fluorescence (LE and ICT) in gas phase; planarized structure | μ(ICT) ≈ 19 D | [13] |
| DMABN | Yes | Dual fluorescence in polar solvents; requires twisted conformation for ICT | μ(ICT) ≈ 17 D | [10, 13] |
| NMC6 (methyl analog) | No | Single LE emission | μ ≈ 10 D | [13] |
| DIABN | Yes | Dual fluorescence in gas phase; reduced ICT in solution | N/A | [10] |
Notable Finding: The tert-butyl derivative achieves ICT with a planarized structure, challenging the conventional requirement for a twisted amino group . This is attributed to its smaller energy gap between S₁ and S₂ states (ΔE(S₁,S₂)), facilitating charge separation .
Solubility and Bioavailability
- Amphiphilic Properties : Bulky substituents like tert-butyl can influence aggregation behavior, as seen in studies of similar compounds where amphiphilicity correlates with oral bioavailability .
- Comparative Data: DMABN: Moderate solubility in polar solvents due to smaller substituent. 4-(Hexylamino)benzonitrile: High lipophilicity limits water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
